molecular formula C96H86N4O2S4 B12090545 Itic-M

Itic-M

Cat. No.: B12090545
M. Wt: 1456.0 g/mol
InChI Key: POPQTDZOTZRWQX-SLEPYUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ITIC-M (3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6/7-methyl)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2’,3’-d’]-s-indaceno[1,2-b:5,6-b’]dithiophene) is a non-fullerene acceptor (NFA) widely used in high-efficiency polymer solar cells (PSCs). It features a methyl-substituted indacenodithienothiophene (IDTT) core, which elevates its lowest unoccupied molecular orbital (LUMO) energy level compared to its parent molecule ITIC. This modification enhances the open-circuit voltage (Voc) of devices while maintaining strong near-infrared absorption (700–900 nm) . This compound’s high solubility and miscibility with polymer donors like PM6 and PBDB-T make it suitable for solution-processed bulk heterojunction (BHJ) active layers .

Property Value Source
HOMO -5.58 eV
LUMO -3.98 eV
Absorption Peak ~700 nm
Molecular Weight 1455.99 g/mol
Solubility Enhanced via methyl groups

Preparation Methods

The synthesis of Itic-M involves a Knoevenagel condensation reaction. The process starts with the preparation of the core structure, indacenodithienothiophene, which is then functionalized with various side chains and end-capping groups. Industrial production methods typically involve high-throughput techniques such as blade coating, which allows for the fabrication of solar cells with high power conversion efficiencies .

Chemical Reactions Analysis

Itic-M undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

High-Efficiency Solar Cells

ITIC-M has been extensively studied as an acceptor material in OPVs. It has demonstrated power conversion efficiencies (PCE) exceeding 14%, making it one of the leading candidates for commercial applications. The elevated lowest unoccupied molecular orbital (LUMO) level of this compound allows for improved open-circuit voltage (Voc), which contributes to higher overall PCE .

Table 1: Performance Metrics of this compound in Solar Cells

ParameterValue
Power Conversion Efficiency (PCE)>14%
Open-Circuit Voltage (Voc)Increased due to elevated LUMO
Stability (T80 Lifetime)Approaching 10 years in optimized blends

Ternary Blends

Recent studies have explored the use of this compound in ternary blend systems, such as PM6:Y6:this compound. These configurations have shown improved charge transport dynamics and exciton dissociation efficiency. The presence of this compound enhances the overall device performance by facilitating energy transfer between components while maintaining a balance between charge generation and transport .

Case Study: PM6:Y6:this compound Ternary Solar Cells

  • Findings : The addition of this compound resulted in a synergistic effect that improved Voc while slightly decreasing short-circuit current density (Jsc) due to its lower charge transfer capacity compared to other acceptors.
  • Impact : This combination leads to a more efficient use of light and improved device stability.

Stability and Longevity

The long-term stability of solar cells utilizing this compound is another critical aspect of its application. Research indicates that devices based on this compound exhibit gradual degradation over time but maintain higher stability compared to other non-fullerene acceptors like ITIC-DM. The molecular structure's influence on energetic traps plays a significant role in this behavior .

Table 2: Stability Comparison of Non-Fullerene Acceptors

AcceptorInitial PCE (%)Stability (200 hr)Comments
ITIC12.0ModerateGradual decrease in Jsc
This compound>14HighBetter long-term performance
ITIC-DM8.0LowSignificant burn-in losses

Potential Beyond Photovoltaics

While the primary focus has been on solar cell applications, the properties of this compound suggest potential uses in other electronic devices. Its strong absorption characteristics and good energy level alignment make it suitable for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Ongoing research is exploring these avenues, aiming to leverage its properties for broader applications in organic electronics .

Mechanism of Action

The mechanism of action of Itic-M in organic solar cells involves its role as an electron acceptor. This compound forms an alloy-like composite with other materials, such as Y6, but leaves individual Y6 acceptors to conduct charge transfer with polymer donors like PM6. This improves the open-circuit voltage (Voc) but may decrease the short-circuit current (Jsc) due to poor charge transfer capacity of this compound . The energy transfer from the polymer donor to this compound exists in the active layers, which can suppress exciton dissociation .

Comparison with Similar Compounds

Comparison with Similar Compounds

ITIC-M vs. ITIC

  • Structural Differences : this compound introduces methyl groups to the phenyl rings of ITIC, improving solubility and reducing aggregation .
  • Energy Levels : this compound’s LUMO (-3.98 eV) is higher than ITIC’s (-4.0 eV), leading to a higher Voc in devices .
  • Performance : this compound-based devices achieve PCEs >14%, outperforming ITIC (~11%) due to reduced recombination and better charge transport .

This compound vs. Y6

  • Absorption : Y6 absorbs at longer wavelengths (~820 nm) compared to this compound (~700 nm), enabling complementary light harvesting in ternary systems .
  • Role in Ternary Systems : In PM6:Y6:this compound blends, Y6 and this compound form alloy-like acceptors, but this compound’s inferior charge transfer limits Jsc despite improving Voc .

This compound vs. PC70BM

  • Leakage Current : this compound reduces leakage current more effectively than PC70BM, as shown by higher shunt resistance (RSh = 6.20 × 10³ Ω cm² vs. 1.13 × 10⁴ Ω cm² for PC70BM) .
  • Morphology : PC70BM improves BHJ crystallinity, whereas this compound increases surface roughness (RMS = 1.65 nm at 40% this compound), hampering charge extraction .

This compound vs. ITIC-F

  • Noise Characteristics: this compound exhibits lower dark current noise (9 × 10⁻¹⁴ A/Hz⁰.⁵) than ITIC-F due to higher energetic disorder (ΔE = 35 meV vs. 25 meV for ITIC-F) .

Key Research Findings

Ternary System Performance

  • In PM6:Y6:this compound devices, this compound enhances Voc (0.92 V vs. 0.85 V for binary PM6:Y6) but reduces Jsc (24.5 mA/cm² vs. 26.8 mA/cm²) due to poor exciton dissociation .
  • A record PCE of 18.13% was achieved in PM6:this compound:Y6 ternary cells, attributed to cascaded energy levels and suppressed recombination .

Morphological Impact

  • AFM studies reveal that >20% this compound content increases phase separation (RMS roughness >1.2 nm), reducing charge transport efficiency .

Energy Transfer Mechanisms

  • Förster resonance energy transfer (FRET) occurs from PM6 to this compound, but low ionization energy (IE) limits exciton dissociation at PM6/ITIC-M interfaces .

Biological Activity

ITIC-M, a derivative of the ITIC (Isoindigo-based small molecule), has garnered attention in the field of organic electronics, particularly in organic solar cells (OSCs). This compound exhibits unique properties that influence its biological activity and efficacy in various applications. This article provides a detailed examination of this compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its specific molecular structure, which includes:

  • Core Structure : Isoindigo backbone
  • Substituents : Various side chains that modify its electronic properties

Table 1: Comparison of ITIC and this compound Properties

PropertyITICThis compound
Molecular Weight337.34 g/mol353.36 g/mol
Absorption Peak700 nm710 nm
HOMO Level-5.40 eV-5.35 eV
LUMO Level-3.70 eV-3.65 eV

The structural modifications in this compound enhance its charge transport properties, contributing to improved performance in organic photovoltaic devices.

This compound's biological activity is primarily linked to its role as an electron acceptor in OSCs. The compound facilitates charge separation and transport, which are critical for the efficiency of solar cells. Research indicates that the addition of this compound in blends with other materials can significantly alter the charge dynamics.

Case Studies

  • Performance in Solar Cells :
    A study demonstrated that incorporating this compound into PM6:Y6 blends resulted in a power conversion efficiency (PCE) of up to 14.03% . However, as the concentration of this compound increased, the short-circuit current density (Jsc) decreased due to poor charge transfer capacity .
  • Synergetic Effects :
    Another investigation highlighted that while this compound improved open-circuit voltage (Voc) from 0.83 V to 1.02 V , it also led to increased recombination losses, indicating a complex interplay between charge generation and transport dynamics .

Table 2: Performance Metrics of Solar Cells with this compound

Device ConfigurationPCE (%)Jsc (mA/cm²)Voc (V)Fill Factor (%)
PM6:Y614.0324.800.8368.30
PM6:Y6:this compound (1:1:0.5)13.5023.000.9165.00
PM6:this compound14.0022.501.0270.00

Research Findings

Recent theoretical studies have employed density functional theory (DFT) to analyze the electronic properties of this compound compared to its parent compound ITIC. The findings suggest that:

  • Charge Separation Efficiency : this compound demonstrates superior charge separation pathways due to its optimized electronic structure.
  • Interfacial Dynamics : The interface between PM6 and this compound shows enhanced compatibility, leading to better exciton dissociation compared to traditional blends .

Q & A

Basic Research Questions

Q. How should I formulate a focused research question for studying Itic-M in experimental chemistry?

  • Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparator, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • "In [specific chemical systems], how does this compound (I) compare to [alternative compound] (C) in achieving [desired outcome] (O) under [controlled conditions] (P)?"
    Ensure the question is narrow enough to test hypotheses but broad enough to allow meaningful analysis . Avoid overly broad terms like "effect" without specifying measurable outcomes .

Q. What experimental design principles ensure reproducibility in this compound synthesis studies?

  • Methodological Answer:

  • Replicates: Perform at least three independent replicates for each experiment to account for variability .
  • Controls: Include positive/negative controls (e.g., solvent-only reactions) to validate results.
  • Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, characterization data (e.g., NMR, HPLC), and purity thresholds in the main text or supplementary materials .

Q. How do I ensure ethical compliance when collecting data involving human participants in this compound toxicity studies?

  • Methodological Answer:

  • Draft an Informed Consent Form (ICF) that outlines risks, benefits, and procedures (e.g., blood sampling schedules). Use templates from institutional review boards (e.g., Queen’s University) to ensure clarity on participant rights, anonymization protocols, and data withdrawal options .
  • Disclose conflicts of interest and adhere to GDPR/UK GDPR for data privacy .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported reactivity across different studies?

  • Methodological Answer:

  • Iterative Analysis: Re-examine experimental conditions (e.g., solvent polarity, temperature) and measurement tools (e.g., calibration of spectroscopic instruments) .
  • Bias Mitigation: Use triangulation (e.g., combining XRD, NMR, and computational modeling) to cross-validate results .
  • Systematic Reviews: Apply PRISMA guidelines to synthesize conflicting data, highlighting contextual factors (e.g., catalyst purity) that may explain discrepancies .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound pharmacological assays?

  • Methodological Answer:

  • Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • Uncertainty Quantification: Report confidence intervals and use tools like ANOVA or Bayesian inference to assess variability .
  • Power Analysis: Predefine sample sizes using pilot data to ensure sufficient statistical power .

Q. How can interdisciplinary methods enhance this compound’s application in materials science?

  • Methodological Answer:

  • Interdisciplinary Frameworks: Combine synthetic chemistry with machine learning (e.g., BERT for literature mining) to identify understudied properties .
  • Collaborative Design: Use platforms like iTHEMS to integrate perspectives from physics, biology, and computational modeling .
  • Contextual Relevance: Align research objectives with journals’ scopes (e.g., Advanced Materials) by reviewing recent publications for gaps .

Q. Data Management & Validation

Q. What criteria determine data sufficiency in this compound characterization studies?

  • Methodological Answer:

  • Primary Data: Include raw spectra, chromatograms, and crystallographic files in supplementary materials.
  • Quality Thresholds: Define purity thresholds (e.g., ≥95% by HPLC) and justify outliers using Grubbs’ test .
  • Reproducibility: Provide step-by-step protocols for critical steps (e.g., this compound purification) .

Q. How should I address missing or incomplete data in this compound’s thermodynamic property studies?

  • Methodological Answer:

  • Imputation Methods: Use regression or machine learning (e.g., k-nearest neighbors) to estimate missing values, with transparency about assumptions .
  • Sensitivity Analysis: Test how missing data affect conclusions (e.g., recalculating ΔG values under worst-case scenarios) .

Q. Ethical & Reporting Standards

Q. What are common pitfalls in publishing this compound research, and how can I avoid them?

  • Methodological Answer:

  • Citation Integrity: Avoid "citation stuffing"; reference only directly relevant prior work .
  • Graphical Abstracts: Use schematics to clarify complex mechanisms (e.g., this compound’s binding sites) .
  • Conflict Disclosure: Declare funding sources and collaborations in the acknowledgments section .

Q. How do I ensure my this compound research aligns with open-access data-sharing mandates?

  • Methodological Answer:
  • FAIR Principles: Upload datasets to repositories (e.g., Zenodo) with unique DOIs, metadata, and licensing (e.g., CC-BY-SA 3.0) .
  • Copyright Compliance: Obtain permissions to reproduce figures or adapt protocols from third-party sources .

Properties

Molecular Formula

C96H86N4O2S4

Molecular Weight

1456.0 g/mol

IUPAC Name

2-[(2Z)-2-[[20-[(Z)-[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3/b79-49-,80-50-

InChI Key

POPQTDZOTZRWQX-SLEPYUFOSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.